2-Nitro-3-propan-2-yloxyaniline
Description
2-Nitro-3-propan-2-yloxyaniline is an organic compound with the molecular formula C9H12N2O3. It is also known by its IUPAC name, 3-isopropoxy-2-nitroaniline. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with an isopropoxy group (-OCH(CH3)2) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
2-nitro-3-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJUWZJMAOEMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-propan-2-yloxyaniline typically involves the nitration of 3-propan-2-yloxyaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2-Nitro-3-propan-2-yloxyaniline may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-propan-2-yloxyaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or chlorinating agents under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Reduction: The major product formed is 3-propan-2-yloxyaniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of 2-Nitro-3-propan-2-yloxyaniline can be formed.
Oxidation: Oxidation can yield nitroso derivatives or other oxidized products.
Scientific Research Applications
2-Nitro-3-propan-2-yloxyaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-propan-2-yloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The isopropoxy group may also play a role in modulating the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the isopropoxy group.
3-Nitroaniline: Similar in structure but lacks the isopropoxy group and has the nitro group at a different position.
4-Nitroaniline: Similar in structure but lacks the isopropoxy group and has the nitro group at a different position.
Uniqueness
2-Nitro-3-propan-2-yloxyaniline is unique due to the presence of both the nitro group and the isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Biological Activity
2-Nitro-3-propan-2-yloxyaniline is a nitro-substituted aniline derivative that has garnered attention for its potential biological activities. The presence of the nitro group in its structure is significant, as it often correlates with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 2-Nitro-3-propan-2-yloxyaniline, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure
The molecular formula of 2-Nitro-3-propan-2-yloxyaniline is C10H12N2O3. The structural representation can be summarized as follows:
- Nitro Group : -NO₂
- Propan-2-yloxy Group : -O-C(CH₃)₂
- Aniline Backbone : -C₆H₄-NH₂
1. Antimicrobial Activity
Nitro compounds are well-known for their antimicrobial properties. Research indicates that 2-Nitro-3-propan-2-yloxyaniline may exhibit similar effects. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can interact with microbial DNA, leading to cell death. This is supported by studies on other nitro-containing compounds that have demonstrated efficacy against various pathogens through similar mechanisms .
| Compound | Activity Type | Mechanism |
|---|---|---|
| 2-Nitro-3-propan-2-yloxyaniline | Antimicrobial | Reduction to reactive intermediates affecting DNA |
| Metronidazole | Antibacterial | Nitro group reduction leading to DNA damage |
| Chloramphenicol | Broad-spectrum | Inhibition of protein synthesis |
2. Anti-inflammatory Effects
The nitro group in 2-Nitro-3-propan-2-yloxyaniline may also contribute to anti-inflammatory activity. Nitro fatty acids have been shown to modulate inflammatory responses by interacting with signaling proteins involved in inflammation pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS .
3. Anticancer Potential
Recent studies suggest that nitro-substituted compounds can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress and subsequent cell death .
Study on Antimicrobial Properties
A comparative study examined the antimicrobial efficacy of several nitro compounds, including 2-Nitro-3-propan-2-yloxyaniline. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent against resistant strains .
Anti-inflammatory Mechanism Exploration
In vitro assays demonstrated that treatment with 2-Nitro-3-propan-2-yloxyaniline reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its role in modulating inflammatory responses . These findings align with the broader understanding of how nitro compounds can influence immune signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
